molecular formula C9H7BrF2O2 B2501612 Benzyl 2-bromo-2,2-difluoroacetate CAS No. 155820-63-6

Benzyl 2-bromo-2,2-difluoroacetate

Cat. No. B2501612
Key on ui cas rn: 155820-63-6
M. Wt: 265.054
InChI Key: ZYBCQKXKMSMAAO-UHFFFAOYSA-N
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Patent
US08728706B2

Procedure details

1.60 g (14 mmol) of t-butoxypotassium was added to a solution prepared by dissolving 20.30 g (0.1 mol) of ethyl 2-bromo-2,2-difluoroacetate in 140 ml of benzyl alcohol and 1200 ml of hexane at 0° C. in a nitrogen atmosphere. The mixture was stirred at 0° C. for 1 hour. After confirming disappearance of the raw materials by thin-layer chromatography (TLC), the reaction was terminated by adding 120 ml of concentrated hydrochloric acid. The mixture was washed twice with water, washed twice with a saturated sodium chloride solution, and dried over anhydrous sodium sulfate. After evaporating the solvent under reduced pressure, the product was purified by column chromatography to obtain 15.37 g of benzyl 2-bromo-2,2-difluoroacetate shown by the following formula (yield: 58%).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
reactant
Reaction Step Two
Quantity
1200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[K])(C)(C)C.[Br:7][C:8]([F:15])([F:14])[C:9]([O:11][CH2:12][CH3:13])=[O:10].C(O)[C:17]1[CH:22]=[CH:21]C=[CH:19][CH:18]=1>CCCCCC>[Br:7][C:8]([F:15])([F:14])[C:9]([O:11][CH2:12][C:13]1[CH:21]=[CH:22][CH:17]=[CH:18][CH:19]=1)=[O:10]

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
C(C)(C)(C)O[K]
Step Two
Name
Quantity
20.3 g
Type
reactant
Smiles
BrC(C(=O)OCC)(F)F
Name
Quantity
140 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
1200 mL
Type
solvent
Smiles
CCCCCC
Step Three
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
the reaction was terminated
ADDITION
Type
ADDITION
Details
by adding 120 ml of concentrated hydrochloric acid
WASH
Type
WASH
Details
The mixture was washed twice with water
WASH
Type
WASH
Details
washed twice with a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
After evaporating the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
the product was purified by column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC(C(=O)OCC1=CC=CC=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 15.37 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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